Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate
Overview
Description
Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring.
Biochemical Analysis
Biochemical Properties
Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, with some studies suggesting that this compound may bind to the active site of enzymes, altering their catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell growth and differentiation. Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to specific proteins or enzymes, leading to conformational changes that either inhibit or enhance their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of key metabolites, thereby affecting overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific organelles or regions within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be found in the nucleus, where it can interact with DNA or nuclear proteins to regulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiazolidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and binding affinities.
Medicine: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism by which Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of enzyme activity or receptor antagonism, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
- 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine
- 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
Uniqueness
Methyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds .
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-12-8(11)7-10-5-4-9-3-2-6(5)13-7/h9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDYYMJQZBBJKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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